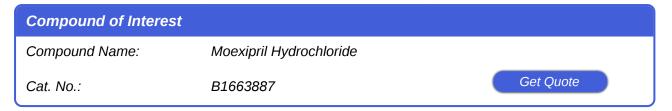


Validated UV Spectrophotometric Assay for Moexipril Hydrochloride: Application Notes and Protocols

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed application note and protocol for the validated quantitative determination of **Moexipril Hydrochloride** in bulk and pharmaceutical dosage forms using UV spectrophotometry.

Introduction

Moexipril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Accurate and reliable analytical methods are crucial for quality control and formulation development. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of **moexipril hydrochloride**. The methods presented are validated according to International Conference on Harmonisation (ICH) guidelines.

Principle

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis. It relies on the principle that many drug molecules absorb light in the UV-Visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. This relationship allows for the quantitative determination of the drug substance.



Data Presentation

The following tables summarize the quantitative data from various validated UV spectrophotometric methods for **moexipril hydrochloride**.

Table 1: Spectrophotometric Method Parameters

Parameter	Method 1	Method 2	Method 3
Solvent/Diluent	Phosphate Buffer (pH 6.8)[1][2]	Methanol[3][4][5]	Distilled Water[6]
λmax (nm)	210[1][2]	238[3][4][5]	Not Specified
Linearity Range (μg/mL)	1 - 9[1][2]	1.2 - 12 (0.00012 - 0.0012%)[3][4][5]	15 - 75[6]
Correlation Coefficient (r²)	0.999[1][2]	0.999[3][4]	0.9996[6]

Table 2: Validation Summary

Validation Parameter	Method 1	Method 2	Method 3
Accuracy (% Recovery)	99.85 - 101.56[1][2]	~100[3][4]	Not specified
Precision (% RSD)			
Intra-day	0.45 - 1.16[1][2]	< 1.5[3][4]	< 2[6]
Inter-day	0.73 - 1.44[1][2]	Not specified	< 2[6]
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified
Limit of Quantitation (LOQ)	Not Specified	Not Specified	Not Specified



Experimental Protocols

This section details the methodology for the UV spectrophotometric assay of **moexipril hydrochloride** based on a method using a phosphate buffer.

Apparatus and Software

- UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700) with UV Probe software [6]
- 10 mm matched quartz cells
- Analytical balance
- Volumetric flasks
- Pipettes
- Sonicator

Reagents and Solutions

- Moexipril Hydrochloride Reference Standard: An analytically pure sample.
- Phosphate Buffer (pH 3.8): Prepare as per standard laboratory procedures.[1]
- Pharmaceutical Formulation: Commercially available moexipril hydrochloride tablets.

Preparation of Standard Stock Solution

- Accurately weigh 100 mg of moexipril hydrochloride reference standard and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 25 mL of phosphate buffer (pH 3.8) and sonicate to dissolve.[1]
- Make up the volume to 100 mL with the phosphate buffer to obtain a stock solution of 1000 μg/mL (Stock Solution A).[1]
- Pipette 5 mL of Stock Solution A into a 50 mL volumetric flask and dilute to the mark with phosphate buffer to get a working standard solution of 100 μg/mL (Stock Solution B).[1]



Preparation of Sample Solution (from Tablets)

- · Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of moexipril hydrochloride and transfer it to a 100 mL volumetric flask.[1]
- Add about 25 mL of phosphate buffer (pH 3.8) and sonicate for 30 minutes.[1]
- Make up the volume to 100 mL with the same buffer.
- Filter the solution through a Whatman filter paper (No. 41).[1]
- From the filtrate, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with phosphate buffer to obtain a target concentration of 100 μg/mL.[1]

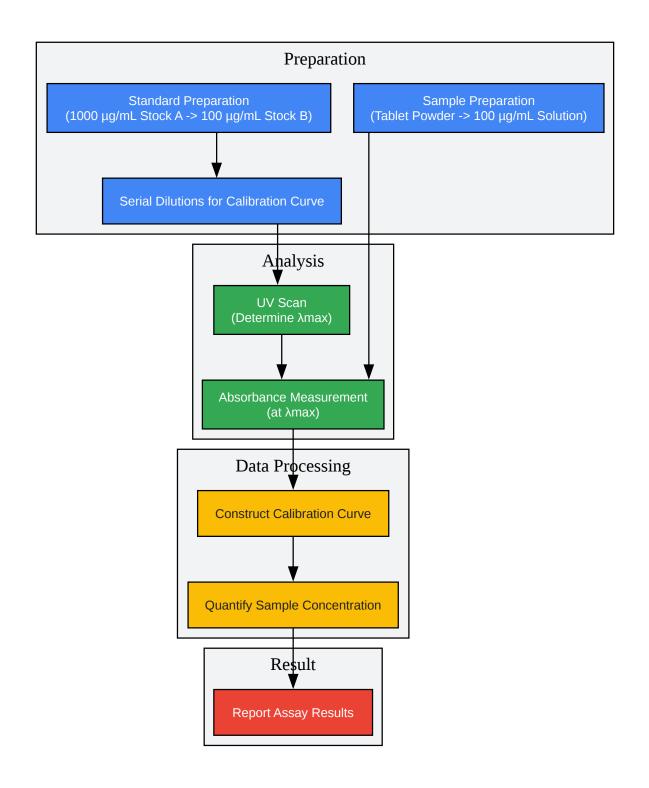
Assay Procedure

- Prepare a series of dilutions from the working standard solution (Stock Solution B) to obtain concentrations within the linear range (e.g., 1, 3, 5, 7, 9 μg/mL).
- Scan the prepared solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
- Measure the absorbance of the standard and sample solutions at the determined λ max against the phosphate buffer as a blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of moexipril hydrochloride in the sample solution from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the validated UV spectrophotometric assay of **moexipril hydrochloride**.





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Caption: Workflow for UV spectrophotometric analysis of Moexipril HCl.



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